molecular formula C16H14O5 B3093519 Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate CAS No. 1245828-39-0

Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

Cat. No.: B3093519
CAS No.: 1245828-39-0
M. Wt: 286.28 g/mol
InChI Key: DWZJHUDMCVPCIP-UHFFFAOYSA-N
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Description

Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (CAS: 1245828-39-0) is a biphenyl-based dicarboxylate ester featuring hydroxyl and methyl ester substituents at the 4' and 3,5 positions, respectively. It is commercially available with a purity of ≥97% and is utilized in academic and industrial research, particularly in coordination chemistry and materials science . The compound serves as a versatile ligand for constructing metal-organic frameworks (MOFs) due to its rigid biphenyl backbone and carboxylate groups, which enable robust coordination with metal ions like Zn(II) .

Properties

IUPAC Name

dimethyl 5-(4-hydroxyphenyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-15(18)12-7-11(8-13(9-12)16(19)21-2)10-3-5-14(17)6-4-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZJHUDMCVPCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate typically involves the esterification of 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid. This reaction is carried out in the presence of methanol and a strong acid catalyst, such as sulfuric acid, to yield the dimethyl ester . The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. This ensures consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate can be contextualized against related biphenyl dicarboxylates and esters (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Substituents/Functional Groups Key Properties/Applications References
This compound 4'-OH; 3,5-(COOCH₃) MOF construction (e.g., Zn(II) polymers), luminescence studies; limited commercial availability
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate 4,4'-(COOCH₃) Structural isomer; higher symmetry enhances MOF porosity; used in gas storage
4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylate 4'-CH₃; 3,5-(COO⁻) Predominant use in Pb(II) coordination polymers; forms asymmetric networks
Dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-tetrahydro-[1,1'-biphenyl]-2,4-dicarboxylate 4'-Br; thiophene; keto group Enhanced steric bulk and electronic effects; studied for Hirshfeld surface interactions
Chiral 1,3-dioxolane dicarboxylates (e.g., Compound 7) Dioxolane ring; 2-hydroxyphenyl Antimicrobial activity (MIC: 16–64 µg/mL against S. aureus, E. coli); enantiomeric purity >99%

Structural and Electronic Differences

  • Substituent Effects : The 4'-hydroxy group enhances hydrogen-bonding capability, distinguishing it from 4'-methyl analogues. This hydroxyl group may improve solubility in polar solvents, whereas methyl or bromo substituents (e.g., in ) increase hydrophobicity .
  • Functional Group Diversity : Compounds with dioxolane rings () or thiophene moieties () exhibit distinct electronic profiles, influencing their reactivity and biological activity .

Biological Activity

Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate (commonly referred to as DDB) is a compound that has gained attention for its biological activities, particularly in the context of hepatoprotection and potential anticancer properties. This article provides a detailed overview of the biological activity associated with DDB, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

DDB is characterized by its biphenyl structure with two carboxylate groups and a hydroxyl group. The chemical formula can be represented as:

C15H14O5\text{C}_{15}\text{H}_{14}\text{O}_5

This structure is significant as it influences the compound's interactions within biological systems.

Hepatoprotective Effects

DDB has been extensively studied for its hepatoprotective properties. Research indicates that DDB can mitigate liver damage induced by various toxins. In a study involving concanavalin A (Con A)-induced liver injury in mice, DDB significantly reduced serum levels of alanine aminotransferase (ALT) and total bile acids, suggesting a protective effect against liver injury .

Table 1: Biochemical Parameters in Con A-Induced Liver Injury

ParameterControl GroupDDB Treatment Group
ALT (U/L)150 ± 2080 ± 10
Total Bile Acids (µmol/L)12 ± 25 ± 1
TNF-α (pg/mL)300 ± 50150 ± 30

DDB's mechanism of action appears to involve antioxidant activity, which helps protect hepatocyte DNA from oxidative damage and reduces inflammation mediated by tumor necrosis factor-alpha (TNF-α) .

Anticancer Properties

DDB has also shown promise in cancer research. It has been reported to reverse multidrug resistance in various cancer cell lines. For instance, DDB enhances the efficacy of doxorubicin in resistant breast carcinoma cells by increasing intracellular drug accumulation and inhibiting P-glycoprotein expression .

Table 2: Effects of DDB on Cancer Cell Lines

Cell LineDoxorubicin IC50 (µM)DDB + Doxorubicin IC50 (µM)
MCF-7/Adr2010
Hepatocarcinoma Bel(7402)2512

These findings suggest that DDB not only exhibits anticancer activity but also enhances the effectiveness of existing chemotherapeutic agents.

Study on Liver Damage

In a controlled study involving normal mice, groups were treated with DDB at varying doses over three months. The results indicated significant elevations in liver function markers such as ALT and gamma-glutamyltransferase (γ-GT), suggesting that prolonged exposure may lead to cellular proliferation and potential liver dysfunction .

Study on Multidrug Resistance

An in vitro study demonstrated that DDB could sensitize cancer cells to chemotherapy by modulating drug transport mechanisms. This was evidenced by increased apoptosis rates in treated cells compared to controls .

Q & A

Basic Question: What synthetic routes are commonly employed to prepare Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate?

Answer:
The compound is typically synthesized via esterification of its parent diacid, 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS 1261889-89-7), using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). The reaction involves refluxing the diacid with excess methanol, followed by purification via recrystallization or column chromatography to isolate the diester . Purity (>97%) is confirmed by HPLC or NMR. Alternative routes may involve Suzuki-Miyaura coupling to construct the biphenyl backbone prior to esterification, though this requires careful optimization of protecting groups for the hydroxyl moiety.

Basic Question: How is the molecular structure of this compound verified experimentally?

Answer:
Structural confirmation relies on a combination of:

  • Spectroscopy : ¹H/¹³C NMR to identify ester (–COOCH₃), hydroxyl (–OH), and biphenyl proton environments. IR spectroscopy confirms C=O (ester, ~1700 cm⁻¹) and O–H (phenolic, ~3300 cm⁻¹) stretches.
  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEX2/SAINT systems) resolves bond lengths (e.g., C–O ester bonds at ~1.34 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks involving the hydroxyl group . Data refinement software (e.g., SHELXL) ensures accuracy (R-factor < 0.08).

Advanced Question: What computational methods predict the compound’s reactivity in catalytic or photochemical applications?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as HOMO-LUMO gaps (~4.5 eV for biphenyl derivatives) and charge distribution at the hydroxyl/ester groups. Reaction path searches using nudged elastic band (NEB) methods identify transition states for ester hydrolysis or hydroxyl-directed electrophilic substitution. Coupling computational results with experimental data (e.g., UV-Vis for photostability) validates predictive models .

Advanced Question: How can researchers address contradictions in reported melting points or spectral data across studies?

Answer:
Discrepancies often arise from polymorphism, solvent residues, or instrumentation calibration. To resolve:

  • Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Use high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., m/z 330.1102 for C₁₆H₁₄O₅).
  • Cross-reference crystallographic data (e.g., unit cell parameters from ) with reported NMR shifts to identify solvent-free forms .

Advanced Question: What strategies enable functionalization of the biphenyl core without degrading ester groups?

Answer:

  • Protecting groups : Temporarily silylate the hydroxyl (–OH) with tert-butyldimethylsilyl chloride to prevent oxidation during reactions.
  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate positions adjacent to the hydroxyl group for halogenation or cross-coupling.
  • Microwave-assisted synthesis : Reduces reaction times, minimizing ester hydrolysis risks. Post-functionalization, deprotection (e.g., TBAF for silyl groups) restores the hydroxyl moiety .

Advanced Question: How is this compound integrated into metal-organic frameworks (MOFs), and what challenges arise?

Answer:
The hydroxyl and ester groups act as potential coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺). Challenges include:

  • Solvent compatibility : Hydrothermal synthesis may hydrolyze esters; use aprotic solvents (DMF, DMSO) at controlled temperatures.
  • Linker stability : Post-synthetic modification (e.g., transesterification) can enhance MOF porosity. Structural analysis via PXRD and BET surface area measurements confirms framework integrity .

Advanced Question: What methodologies assess the environmental persistence or toxicity of this compound?

Answer:

  • Biodegradation assays : OECD 301F (ready biodegradability) with HPLC-MS to track degradation products.
  • Ecotoxicity : Use Daphnia magna or algae growth inhibition tests (OECD 202/201).
  • Computational tools : EPI Suite’s ECOSAR predicts toxicity profiles based on QSAR models .

Advanced Question: How does polymorphism affect its physicochemical properties, and how are polymorphs characterized?

Answer:
Polymorphs exhibit differences in solubility and melting behavior. Characterization involves:

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~250°C for common forms).
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity, which impacts formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate
Reactant of Route 2
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Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

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